N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2 of the benzofuran core, substituted with a 3,4-dimethoxyphenyl moiety. At position 3, it bears a furan-2-amido group. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-27-16-10-9-13(12-18(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)30-20)24-21(25)17-8-5-11-29-17/h3-12H,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNIEYLSWJOPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: This step may involve amide bond formation using reagents like carbodiimides.
Introduction of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities, differing primarily in substituents on the benzofuran or benzene rings:
Physicochemical Properties
- Solubility : The target compound’s furan substituent may reduce hydrophilicity compared to the chloroacetamido analog, impacting bioavailability.
- Thermal Stability : Rip-B’s melting point (90°C) indicates moderate stability, likely shared by the target compound due to structural similarities .
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological properties. The synthesis typically involves multi-step reactions that yield high purity compounds suitable for biological testing. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce by-products, thus facilitating further pharmacological evaluation .
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzofuran derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Efficacy in Cell Lines
The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) for this compound across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| MDA-MB-231 (Breast) | 4.8 |
| A549 (Lung) | 6.5 |
| NUGC (Gastric) | 7.2 |
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and cervical cancer cell lines .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, studies suggest that the compound may inhibit NF-κB activity, a transcription factor known to promote tumor growth and metastasis .
Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Case Studies
A notable case study involved the administration of this compound in an animal model bearing human tumor xenografts. The study reported a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound as evidenced by TUNEL staining .
Toxicological Profile
While the compound shows promising anticancer activity, its safety profile is crucial for potential therapeutic applications. In vitro toxicity studies against normal fibroblast cells indicated that this compound is approximately 400-fold less toxic than its effects on cancer cells . This selectivity suggests a favorable therapeutic window for further development.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(3,4-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide?
Answer:
The synthesis typically involves multi-step processes:
Benzofuran core formation : Start with benzofuran-2-carboxylic acid derivatives.
Amidation : Introduce the furan-2-amido group via transamidation reactions using coupling agents like EDCI/HOBt .
Substituent attachment : React with 3,4-dimethoxyphenylamine under basic conditions (e.g., LiH in DMF) to form the final carboxamide .
Key considerations : Solvent choice (DMF enhances solubility) and temperature control (60–80°C) improve yield .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy : Analyze and NMR to confirm substituent positions. For example, methoxy groups ( ppm) and aromatic protons ( ppm) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for analogs with dimethoxyphenyl groups .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass: ~449.14 g/mol).
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Strategies include:
- Catalyst optimization : Use Pd catalysts for C-H arylation steps (yield improvement from 45% to ~70%) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions often arise from:
- Substituent effects : Compare analogs (e.g., chloro vs. methoxy substituents) to assess steric/electronic impacts on target binding .
- Assay variability : Standardize in vitro conditions (e.g., enzyme concentration, pH) to reduce variability. For example, discrepancies in IC values may stem from differing buffer systems .
- In vivo models : Validate findings using multiple animal models to account for metabolic differences.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on:
- Core modifications : Replace the benzofuran ring with indole or thiophene to assess ring flexibility .
- Substituent variation : Test methoxy group positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to evaluate electronic effects on target binding .
- Bioisosteric replacement : Substitute the furan-2-amido group with thiophene or pyridine analogs to probe hydrogen-bonding interactions.
Methodological: What analytical techniques ensure purity and quality?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity. Mobile phase: acetonitrile/water (70:30) .
- Elemental analysis : Confirm elemental composition (e.g., C, H, N within ±0.4% of theoretical values).
- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C indicates high purity) .
Biological: What therapeutic applications have been explored for this compound?
Answer:
- Enzyme inhibition : Acts as a potential acetylcholinesterase inhibitor for Alzheimer’s disease (IC ~5–10 µM in vitro) .
- Antimicrobial activity : Shows moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to membrane disruption .
- Kinase targeting : Investigated for JAK2 inhibition (IC ~50 nM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
